2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.245. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Labeling
- 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide has been used in the synthesis of labeled compounds, particularly with deuterium and tritium. The synthesis involves labeling 4,5-Dimethyl-O-phenylenediamine with deuterated and tritiated water. The stability of these labels is ensured after the formation of the benzimidazole ring system (Hsi & Skaletzky, 1980).
Corrosion Inhibition
- Benzimidazole derivatives, including this compound, have been studied for their corrosion inhibition potential. These derivatives show significant inhibitory properties for carbon steel in acidic environments, with one derivative reaching up to 95% inhibition efficiency (Rouifi et al., 2020).
Dye Intermediate Market Analysis
- In the dye intermediate market, a study revealed that a commercially delivered compound, initially thought to be a common dye intermediate, was actually 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole. This underscores the importance of accurate synthesis and characterization in industrial applications (Drabina et al., 2009).
pKa Determination
- The determination of pKa values for this compound derivatives has been conducted. This is crucial for understanding the compound's behavior in different pH environments, which is essential for various chemical and pharmaceutical applications (Duran & Canbaz, 2013).
Anthelmintic Activity
- Some derivatives of this compound have been evaluated for anthelmintic activity, showing promising results in paralyzing and killing worms compared to standard anthelmintic drugs (Sawant & Kawade, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide are likely to be microbial cells, as benzimidazole derivatives have been reported to exhibit potent antimicrobial activities . They have shown biological activities against bacteria such as S. aureus, S. mutans, B. subtilis, E. coli, S. typhi, P. aeruginosa, and fungi like C. albicans, A. flavus, and A. niger .
Mode of Action
The interaction could involve disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication .
Biochemical Pathways
Given the antimicrobial activity of benzimidazole derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in the microbial cells, leading to their death .
Pharmacokinetics
The solubility of a compound in common organic solvents can influence its bioavailability .
Result of Action
The result of the action of this compound is likely to be the death of the microbial cells, given its antimicrobial activity . This results in the inhibition of the growth of the microbes, thereby preventing the spread of the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane . Therefore, the presence of these solvents in the environment can affect the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the benzimidazole derivative .
Cellular Effects
Benzimidazoles have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-3-9-10(4-8(7)2)14(6-13-9)5-11(12)15/h3-4,6H,5H2,1-2H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCAUGSWPOZEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.